molecular formula C13H17F2N B5708496 1-[(2,4-Difluorophenyl)methyl]azepane

1-[(2,4-Difluorophenyl)methyl]azepane

Cat. No.: B5708496
M. Wt: 225.28 g/mol
InChI Key: LHQOJCUAIOQBLE-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]azepane is a seven-membered azepane ring substituted with a benzyl group bearing 2,4-difluoro substituents.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c14-12-6-5-11(13(15)9-12)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQOJCUAIOQBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepane derivatives, including 1-[(2,4-Difluorophenyl)methyl]azepane, often involves multistep processes. One common method is the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another method involves the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines .

Industrial Production Methods

Industrial production of azepane derivatives typically involves scalable synthetic routes that ensure high yield and purity. The use of one-pot synthesis methods, which combine multiple reaction steps into a single process, is favored for its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)methyl]azepane can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Introduction of different substituents on the azepane ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azepane oxides, while substitution reactions can introduce various functional groups onto the azepane ring .

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Compound A : [4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone (CAS: 612525-33-4)
  • Structure: Combines an azepane ring with a sulfonyl group and a piperazinyl-methanone moiety.
  • Molecular Weight : 445.553 g/mol (vs. estimated ~250 g/mol for the target compound).
  • Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing lipid membrane penetration compared to the target compound’s simpler benzyl substitution .
Compound B : 1-[(4-Methylphenyl)sulfonyl]azepane (CAS: 17721-45-8)
  • Structure : Azepane with a 4-methylphenylsulfonyl group.
  • Molecular Weight : 253.365 g/mol.
  • Key Differences : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. This contrasts with the target compound’s electron-deficient difluorophenyl group, which modulates electronic properties without extreme polarization .
Compound C : 1-[(2-Methylphenyl)methyl]-1,4-diazepane (CAS: 926198-09-6)
  • Structure : Diazepane (two nitrogen atoms) with a 2-methylbenzyl group.
  • Molecular Weight : 204.32 g/mol.
  • The methyl group on the benzyl ring reduces electronegativity compared to fluorine substituents in the target compound .
Compound D : 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane (CAS: 646455-62-1)
  • Structure : Diazepane with a bromo-fluorobenzyl group.
  • Key Differences : Bromine’s steric bulk and polarizability may hinder membrane permeability relative to the target compound’s difluoro substitution. The diazepane ring also introduces distinct conformational dynamics .

Physicochemical and Functional Comparisons

Property Target Compound Compound A Compound B Compound C
Core Heterocycle Azepane (7-membered, 1 N) Azepane + Piperazine Azepane Diazepane (7-membered, 2 N)
Substituent 2,4-Difluorobenzyl Sulfonyl + Fluorophenyl 4-Methylphenylsulfonyl 2-Methylbenzyl
Molecular Weight ~250 g/mol (estimated) 445.553 g/mol 253.365 g/mol 204.32 g/mol
Key Functional Effects Moderate lipophilicity, metabolic stability High polarity, potential for protein binding Electron-withdrawing sulfonyl group Enhanced hydrogen bonding

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